molecular formula C19H27N3O4 B2510429 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea CAS No. 2034571-59-8

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2510429
CAS No.: 2034571-59-8
M. Wt: 361.442
InChI Key: OBIACOICIURIGV-UHFFFAOYSA-N
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Description

“3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea” is a complex organic compound that features a benzodioxole ring, a piperidine ring, and an oxane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea” typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine.

    Formation of the Oxane Ring: This can be synthesized through the cyclization of a diol.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole, piperidine, and oxane rings through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could occur at the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating their activity.

    DNA Interaction: The compound might intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}amine
  • 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}alcohol

Uniqueness

The unique combination of the benzodioxole, piperidine, and oxane rings in “3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea” may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c23-19(21-15-1-2-17-18(11-15)26-13-25-17)20-12-14-3-7-22(8-4-14)16-5-9-24-10-6-16/h1-2,11,14,16H,3-10,12-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIACOICIURIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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